5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a pyrrolo[2,3-d]pyrimidine core structure, which features a methyl group at the 5-position. This compound is significant in medicinal chemistry due to its potential therapeutic applications, particularly in the inhibition of various kinases involved in cancer progression and other diseases. The compound falls under the broader classification of pyrrolopyrimidines, which are known for their diverse biological activities and utility as building blocks in organic synthesis.
The synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. Common methods include:
Recent advancements in synthetic methodologies include:
Key data regarding this compound includes:
5-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes several chemical reactions, including:
The compound's reactivity allows it to participate in diverse chemical transformations, making it a versatile intermediate in organic synthesis.
The mechanism of action for 5-methyl-7H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases by binding to their active sites. This inhibition disrupts cellular signaling pathways that are crucial for cancer cell proliferation, leading to cell cycle arrest and apoptosis. Studies indicate that compounds derived from this class exhibit potent anticancer activity by targeting multiple tyrosine kinases .
5-methyl-7H-pyrrolo[2,3-d]pyrimidine is being explored for various scientific applications:
Pyrrolo[2,3-d]pyrimidine represents a bicyclic heterocyclic system that serves as a bioisostere for purine nucleotides, with distinct modifications that enhance its drug-like properties. This scaffold forms the core structure of diverse clinical and investigational agents targeting oncological, inflammatory, and infectious diseases. Its synthetic versatility enables strategic modifications at positions C-2, C-4, C-5, and N-7, allowing precise tuning of target affinity, selectivity, and pharmacokinetic profiles [5] [10]. Unlike purines, the absence of N-7 in this scaffold reduces metabolic vulnerability while preserving key hydrogen-bonding interactions with biological targets, making it a privileged structure in kinase inhibitor design .
The 5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold exhibits targeted mimicry of adenine’s hydrogen-bonding pattern but with distinct physicochemical advantages:
Table 1: Target Engagement Profiles of Key 5-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine Derivatives
Compound | Biological Target | IC50/Kd | Structural Features |
---|---|---|---|
5k [10] | EGFR/Her2/VEGFR2/CDK2 | 40–204 nM | 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide with halogen |
Gangjee analogs [6] | Microtubules/Pgp | 1–10 µM | 5,7-Disubstituted-4-methyl-2-amine |
13b [7] | Axl/c-Met | <50 nM | C-5 vinyl linker to arylpiperazine |
A6 [8] | Menin-MLL interaction | 0.38 µM (Menin) | N-7 benzyl with trifluoromethyl phenyl |
The scaffold’s multitargeting capability emerged through rational modification:
Structural variations at C-5 and N-7 yielded novel antimitotics:
Recent innovations leverage the scaffold’s protein-protein interaction inhibition:
Table 2: Strategic Modifications and Their Impact on Biological Activity
Modification Site | Functional Groups | Biological Consequence |
---|---|---|
C-5 Methyl | -CH₃ | Enhanced kinase binding (2–5x potency vs. des-methyl) |
N-7 Position | Halogenated benzyl | Multi-kinase inhibition (EGFR/VEGFR2/CDK2 <200 nM) |
C-2 Position | -CN (e.g., CAS 1638768-31-6) | Increased metabolic stability; Axl inhibition |
C-4 Position | -NH₂ or -OMe | Microtubule depolymerization; Pgp evasion |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2